
5-Methylcyclohexa-1,3-diene-1,3,5-tricarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methylcyclohexa-1,3-diene-1,3,5-tricarboxylic acid is an organic compound with the molecular formula C10H10O6. It is a derivative of cyclohexadiene, featuring three carboxylic acid groups and a methyl group attached to the cyclohexadiene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylcyclohexa-1,3-diene-1,3,5-tricarboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the cyclohexadiene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions followed by oxidation processes. The reaction conditions, such as temperature, pressure, and choice of catalysts, are optimized to maximize yield and purity. The final product is purified using techniques like recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
5-Methylcyclohexa-1,3-diene-1,3,5-tricarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carboxylic acid groups to alcohols or other derivatives.
Substitution: The methyl and carboxylic acid groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution Reagents: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, alcohols)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols .
Scientific Research Applications
5-Methylcyclohexa-1,3-diene-1,3,5-tricarboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of polymers, resins, and other materials
Mechanism of Action
The mechanism of action of 5-Methylcyclohexa-1,3-diene-1,3,5-tricarboxylic acid involves its interaction with specific molecular targets. The carboxylic acid groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The compound’s structure allows it to fit into active sites of enzymes, affecting their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Benzenetricarboxylic acid: Similar in having three carboxylic acid groups but differs in the aromatic ring structure.
5-Methyl-1,3-cyclohexadiene: Similar in having a methyl group and cyclohexadiene ring but lacks the carboxylic acid groups
Uniqueness
5-Methylcyclohexa-1,3-diene-1,3,5-tricarboxylic acid is unique due to its combination of a cyclohexadiene ring with three carboxylic acid groups and a methyl group.
Properties
CAS No. |
6303-93-1 |
|---|---|
Molecular Formula |
C10H10O6 |
Molecular Weight |
226.18 g/mol |
IUPAC Name |
5-methylcyclohexa-1,3-diene-1,3,5-tricarboxylic acid |
InChI |
InChI=1S/C10H10O6/c1-10(9(15)16)3-5(7(11)12)2-6(4-10)8(13)14/h2-3H,4H2,1H3,(H,11,12)(H,13,14)(H,15,16) |
InChI Key |
ZNWLCDMHLQKANL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=CC(=C1)C(=O)O)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pyridazino[4,3-c]pyridazine](/img/structure/B14724859.png)
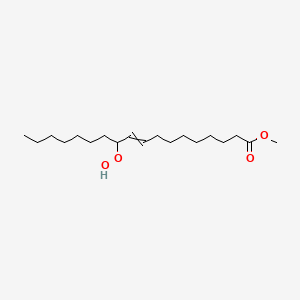
![N-(2-acetamido-[1,3]thiazolo[5,4-f][1,3]benzothiazol-6-yl)acetamide](/img/structure/B14724878.png)
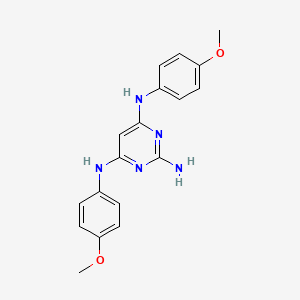
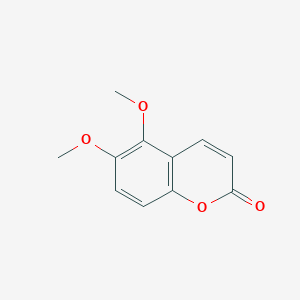
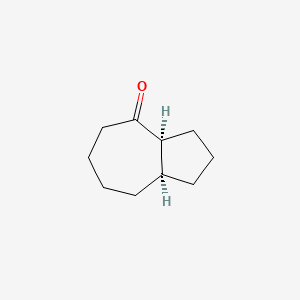

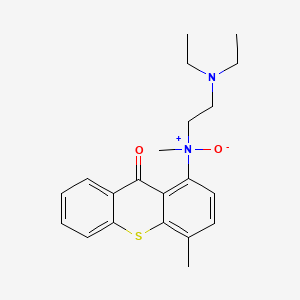
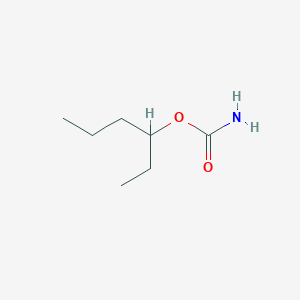
![(2E)-3-(4-chlorophenyl)-1-[4-(diphenylmethyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B14724908.png)
![N-[1-[1-[(4-fluorophenyl)carbamoylmethyl]benzoimidazol-2-yl]ethyl]benzamide](/img/structure/B14724909.png)



